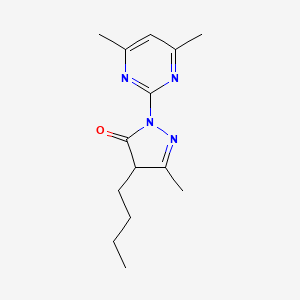![molecular formula C19H19NO5 B4414058 8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4414058.png)
8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
説明
8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and drug discovery. This compound is also known as EMDO, and its chemical structure is shown below:
作用機序
The exact mechanism of action of EMDO is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation and neurodegeneration. EMDO has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, such as topoisomerase I and II, and histone deacetylases. It has also been reported to modulate the activity of various neurotransmitters and receptors involved in neurodegeneration, such as dopamine and acetylcholine receptors.
Biochemical and Physiological Effects:
EMDO has been shown to exhibit several biochemical and physiological effects in various experimental models. In cancer cells, EMDO has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In animal models of neurodegenerative diseases, EMDO has been shown to improve cognitive function and reduce the accumulation of abnormal protein aggregates in the brain.
実験室実験の利点と制限
EMDO has several advantages as a research tool, including its potent activity and selectivity against cancer cells and neurodegeneration. It also has a well-defined chemical structure, making it easy to synthesize and purify. However, one of the limitations of EMDO is its relatively low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on EMDO, including the investigation of its potential applications in other disease areas, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of EMDO and its potential side effects. The development of new synthetic methods for EMDO and its analogs could also lead to the discovery of more potent and selective compounds with potential therapeutic applications.
科学的研究の応用
EMDO has been extensively studied for its potential applications in several scientific research areas. One of the most significant applications of EMDO is in medicinal chemistry, where it has been investigated as a potential drug candidate for various diseases such as cancer, Alzheimer's, and Parkinson's. EMDO has been shown to exhibit potent anticancer activity against several cancer cell lines, and it has also been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
8-(2-ethoxy-3-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-19-11(5-4-6-15(19)22-2)12-8-18(21)20-14-9-17-16(7-13(12)14)24-10-25-17/h4-7,9,12H,3,8,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMACYCTIXFDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-7-(2-methyl-1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4413979.png)
![ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4413984.png)

![2-iodo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413996.png)
![N-(4-cyanophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413997.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4414023.png)
![4-(3-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4414029.png)
![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4414040.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414064.png)
![3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414074.png)
![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414075.png)
![6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4414076.png)
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4414081.png)